An In-depth Technical Guide to 3-Fluoro-4-methylbenzenesulfonyl chloride
An In-depth Technical Guide to 3-Fluoro-4-methylbenzenesulfonyl chloride
CAS Number: 90260-13-2
This technical guide provides a comprehensive overview of 3-Fluoro-4-methylbenzenesulfonyl chloride, a key reagent in synthetic chemistry, particularly for the development of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Properties
3-Fluoro-4-methylbenzenesulfonyl chloride is an organosulfur compound that serves as a vital building block in organic synthesis. It is characterized by a benzene ring substituted with a sulfonyl chloride group, a fluorine atom, and a methyl group.
Table 1: Physicochemical Properties [1][2][3]
| Property | Value |
| CAS Number | 90260-13-2 |
| Molecular Formula | C₇H₆ClFO₂S |
| Molecular Weight | 208.64 g/mol |
| Appearance | White to pale yellow or brown crystals/powder |
| Melting Point | 46-50 °C (lit.) |
| Flash Point | >110°C |
| Form | Fused solid or crystalline powder |
Table 2: Spectroscopic Data
While specific spectral data can be found in databases such as ChemicalBook, representative data is crucial for characterization.
| Spectrum Type | Notable Peaks |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| IR Spectroscopy | Data not available in search results. |
Synthesis and Experimental Protocols
The synthesis of 3-Fluoro-4-methylbenzenesulfonyl chloride is typically achieved through a multi-step process, often starting from a readily available precursor like 3-fluoro-4-methylaniline. A representative experimental protocol based on the Sandmeyer reaction is detailed below.
Experimental Protocol: Synthesis of 3-Fluoro-4-methylbenzenesulfonyl chloride
This protocol is a standard representation of the synthesis and should be performed with appropriate safety precautions in a fume hood.
Materials:
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3-Fluoro-4-methylaniline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Sulfur Dioxide (SO₂)
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Copper(I) Chloride (CuCl)
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Glacial Acetic Acid
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Ice
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Diethyl Ether
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Sodium Bicarbonate (NaHCO₃) solution
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Diazotization:
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In a beaker, dissolve 3-fluoro-4-methylaniline in a mixture of concentrated HCl and water.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir vigorously.
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The completion of the reaction can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).
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Sulfonylation (Sandmeyer Reaction):
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In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride as a catalyst.
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Cool this solution to 5-10 °C.
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Slowly add the cold diazonium salt solution from step 1 to the SO₂/CuCl solution. Nitrogen gas will evolve.
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After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
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Work-up and Purification:
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Pour the reaction mixture into a separatory funnel containing ice-water and diethyl ether.
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Separate the organic layer. Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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The resulting crude product can be further purified by recrystallization or column chromatography.
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Caption: Synthetic workflow for 3-Fluoro-4-methylbenzenesulfonyl chloride.
Applications in Drug Discovery and Development
3-Fluoro-4-methylbenzenesulfonyl chloride is a versatile reagent, primarily used for the introduction of the 3-fluoro-4-methylphenylsulfonyl moiety into molecules. This is particularly relevant in medicinal chemistry for the synthesis of sulfonamides, a class of compounds with a wide range of biological activities.
A significant application is in the synthesis of inhibitors for the General Control Nonderepressible 2 (GCN2) kinase. GCN2 is a crucial regulator of amino acid homeostasis and is considered a target for cancer therapy.
Experimental Protocol: Synthesis of a Sulfonamide Derivative
This protocol outlines a general procedure for the reaction of 3-Fluoro-4-methylbenzenesulfonyl chloride with a primary or secondary amine to form a sulfonamide.
Materials:
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3-Fluoro-4-methylbenzenesulfonyl chloride
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A primary or secondary amine (e.g., aniline, morpholine)
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Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
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A non-nucleophilic base (e.g., Triethylamine, Pyridine)
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Hydrochloric acid (1M solution)
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Saturated Sodium Bicarbonate solution
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Brine
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Anhydrous Magnesium Sulfate
Procedure:
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Reaction Setup:
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Dissolve the amine and the base (1.2 equivalents) in the anhydrous solvent in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Addition of Sulfonyl Chloride:
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Dissolve 3-Fluoro-4-methylbenzenesulfonyl chloride (1 equivalent) in a minimal amount of the anhydrous solvent.
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Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
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Work-up and Purification:
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Once the reaction is complete, wash the mixture with 1M HCl to remove excess base and amine.
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Wash with saturated NaHCO₃ solution to remove any remaining acid.
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Wash with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide.
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Caption: General workflow for the synthesis of sulfonamides.
Safety and Handling
3-Fluoro-4-methylbenzenesulfonyl chloride is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. It is classified as a skin corrosive and can cause severe skin burns and eye damage. In case of fire, thermal decomposition can generate toxic gases such as carbon oxides, hydrogen chloride, hydrogen fluoride, and sulfur oxides.
Table 3: Safety Information [3]
| Hazard Statement | Precautionary Statement |
| H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310: Immediately call a POISON CENTER or doctor/physician. |
Conclusion
3-Fluoro-4-methylbenzenesulfonyl chloride is a key intermediate for the synthesis of complex organic molecules, especially sulfonamides with potential therapeutic applications. Its proper handling and use, guided by the protocols and data presented in this guide, are essential for successful research and development outcomes in medicinal and synthetic chemistry.
